4-Fluoronaphthalene-2-sulfonylchloride
Description
Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides (R-SO₂Cl) are a class of organic compounds of fundamental importance in chemical synthesis. nih.gov They function as highly reactive electrophiles, making them valuable intermediates for the creation of a wide array of more complex molecules. nih.gov Their primary utility lies in their reaction with nucleophiles; for instance, they react readily with amines to form sulfonamides and with alcohols to produce sulfonic esters.
The sulfonamide linkage is a cornerstone of many pharmaceutical compounds, and sulfonyl chlorides are thus critical starting materials in drug discovery and development. enamine.net Beyond pharmaceuticals, these intermediates are employed in the synthesis of agrochemicals, such as herbicides and pesticides, and in the production of dyes. enamine.net The robust and predictable reactivity of the sulfonyl chloride group allows chemists to introduce the sulfonyl moiety into diverse molecular scaffolds, which can then be further functionalized. nih.gov
Strategic Role of Fluorination in Modulating Reactivity and Synthetic Utility within Naphthalene (B1677914) Systems
The introduction of a fluorine atom onto an aromatic system, such as a naphthalene ring, profoundly influences the molecule's chemical and physical properties. Fluorine is the most electronegative element, and its presence on the naphthalene core exerts a strong electron-withdrawing inductive effect. acs.org This electronic perturbation can modulate the reactivity of other functional groups on the ring system.
Specifically for a compound like 4-Fluoronaphthalene-2-sulfonylchloride, the fluorine atom can enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the compound a potentially more reactive agent for sulfonylation reactions compared to its non-fluorinated counterpart. In the broader context of medicinal chemistry and materials science, fluorination is a widely used strategy to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity. acs.org The unique stability-reactivity balance of organofluorine compounds makes them attractive components in the design of advanced materials and biologically active molecules. nih.gov
Overview of Academic Research Perspectives on this compound
Publicly available academic research focusing specifically on this compound is limited. Consequently, its academic perspective is best understood by viewing it as a specialized chemical building block whose utility can be inferred from extensive research on related compounds.
From a synthetic standpoint, its value lies in its ability to introduce the "4-fluoronaphthalene-2-sulfonyl" moiety into target molecules. This could be of interest to researchers in medicinal chemistry or materials science looking to create novel sulfonamides or sulfonic esters with the specific electronic and steric properties imparted by this particular fluorinated naphthalene scaffold.
The synthesis of such a compound would likely rely on established methodologies for preparing sulfonyl chlorides. Modern synthetic methods allow for the conversion of primary sulfonamides or sulfonic acids into the corresponding sulfonyl chlorides under mild conditions, which would be applicable for creating densely functionalized molecules like this compound. nih.govd-nb.infonih.gov While sulfonyl fluorides have gained significant attention for their unique reactivity and stability in "click chemistry," sulfonyl chlorides remain indispensable and highly utilized electrophiles for constructing key chemical linkages in organic synthesis. nih.govrsc.org Therefore, the research perspective on this compound is that of a valuable, though specialized, reagent for the synthesis of complex, fluorinated aromatic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C10H6ClFO2S |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
4-fluoronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClFO2S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
InChI Key |
YXZJUCRFWLRVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoronaphthalene 2 Sulfonylchloride
Synthesis of Fluorinated Naphthalene (B1677914) Precursors
The initial and crucial phase in the synthesis of 4-fluoronaphthalene-2-sulfonyl chloride is the formation of the fluoronaphthalene scaffold. The two primary isomers, 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene (B33398), serve as the foundational building blocks.
A prevalent method for the synthesis of both 1- and 2-fluoronaphthalene is the Balz-Schiemann reaction . This reaction involves the diazotization of the corresponding naphthylamine (1-naphthylamine or 2-naphthylamine) with nitrous acid in the presence of a strong acid, followed by the thermal decomposition of the resulting diazonium fluoroborate salt. This method is widely documented in patent literature for producing high-purity 1-fluoronaphthalene. patsnap.comgoogle.comgoogle.com
Table 1: Synthesis of Fluoronaphthalene Precursors via Balz-Schiemann Reaction
| Starting Material | Reagents | Product | Key Reaction Steps |
| 1-Naphthylamine | 1. NaNO₂, HCl2. HBF₄3. Heat | 1-Fluoronaphthalene | Diazotization, Formation of diazonium fluoroborate, Thermal decomposition |
| 2-Naphthylamine | 1. NaNO₂, HCl2. HBF₄3. Heat | 2-Fluoronaphthalene | Diazotization, Formation of diazonium fluoroborate, Thermal decomposition |
This table outlines the general scheme for the Balz-Schiemann reaction to produce fluoronaphthalene isomers.
An alternative approach to fluorinated naphthalenes is through direct fluorination . The use of electrophilic fluorinating agents, such as Selectfluor™, on naphthalene has been shown to regioselectively yield 1-fluoronaphthalene.
Furthermore, a patented method describes the preparation of 2-fluoronaphthalene commencing from 2-naphthol (B1666908). google.com This process involves the reaction of 2-naphthol with p-toluenesulfonyl chloride to form the corresponding tosylate ester. Subsequent reaction of this intermediate with an inorganic fluoride (B91410), catalyzed by copper and a tertiary amine bidentate ligand, furnishes 2-fluoronaphthalene. google.com
Direct Chlorosulfonylation Strategies
Direct chlorosulfonylation of an unsubstituted aromatic ring is a common method for introducing a sulfonyl chloride group. This reaction typically employs chlorosulfonic acid. However, the application of this strategy to 4-fluoronaphthalene to directly synthesize 4-fluoronaphthalene-2-sulfonyl chloride is complicated by the directing effects of the fluorine substituent.
Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In the case of 4-fluoronaphthalene, the positions para (1-position) and ortho (5- and 8-positions) to the fluorine atom are activated towards electrophilic attack. The 2- and 3-positions are meta to the fluorine and are therefore deactivated. Consequently, direct chlorosulfonylation of 4-fluoronaphthalene would be expected to predominantly yield a mixture of the 1-, 5-, and 8-sulfonyl chloride isomers, with the 2-isomer being a minor or non-existent product.
For naphthalene itself, sulfonation is a classic example of thermodynamic versus kinetic control. Sulfonation at lower temperatures (kinetic control) favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (thermodynamic control) lead to the more stable naphthalene-2-sulfonic acid. chemicalbook.comwikipedia.org It is conceivable that under thermodynamic conditions, some formation of a 2-sulfonated product could occur with a fluoronaphthalene precursor, but the directing effect of the fluorine atom remains a significant hurdle to achieving regioselectivity for the desired 2-position.
Indirect Synthetic Routes via Alternative Sulfur-Containing Functional Groups
Given the challenges associated with direct chlorosulfonylation, indirect routes offer a more viable pathway to 4-fluoronaphthalene-2-sulfonyl chloride. These methods involve the initial introduction of a different sulfur-containing functional group or a precursor to it at the 2-position of a suitably substituted naphthalene, which is then converted to the target sulfonyl chloride.
A highly plausible indirect route involves the use of a Sandmeyer-type reaction . This approach would begin with the synthesis of 4-fluoro-2-aminonaphthalene . This key intermediate can then undergo diazotization to form the corresponding diazonium salt. Subsequent reaction of this diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst would yield the desired 4-fluoronaphthalene-2-sulfonyl chloride.
Another viable indirect strategy is the conversion of a sulfonic acid to the corresponding sulfonyl chloride. This would necessitate the synthesis of 4-fluoronaphthalene-2-sulfonic acid . Once obtained, this sulfonic acid can be treated with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to furnish 4-fluoronaphthalene-2-sulfonyl chloride.
A third indirect pathway involves the preparation and subsequent oxidation of 4-fluoronaphthalene-2-thiol . The thiol can be oxidized to the sulfonyl chloride using various oxidizing agents in the presence of a chloride source.
Table 2: Plausible Indirect Synthetic Routes to 4-Fluoronaphthalene-2-sulfonyl chloride
| Precursor | Key Intermediate | Reagents for Sulfonyl Chloride Formation |
| 4-Fluoro-2-aminonaphthalene | 4-Fluoro-2-naphthalenediazonium salt | SO₂, CuCl |
| 4-Fluoronaphthalene-2-sulfonic acid | - | SOCl₂ or PCl₅ |
| 4-Fluoronaphthalene-2-thiol | - | Oxidizing agent (e.g., Cl₂) |
This table summarizes the key intermediates and reagents for the proposed indirect synthetic pathways.
Comparative Analysis of Synthetic Efficiency and Scalability for Isomeric Fluoronaphthalene Sulfonyl Chlorides
A comprehensive comparative analysis of the synthetic efficiency and scalability for producing isomeric fluoronaphthalene sulfonyl chlorides is limited by the scarcity of direct comparative studies in the scientific literature. However, an evaluation can be extrapolated from general principles of aromatic substitution and process chemistry.
The synthesis of 4-fluoronaphthalene-1-sulfonyl chloride is likely more straightforward and efficient than its 2-sulfonyl chloride counterpart. This is because the 1-position of 4-fluoronaphthalene is electronically activated for electrophilic substitution (para to the fluorine atom). Therefore, a direct chlorosulfonylation of 4-fluoronaphthalene would be expected to favor the formation of the 1-isomer, potentially leading to a more efficient and scalable one-step process.
Reactivity and Reaction Mechanisms of 4 Fluoronaphthalene 2 Sulfonylchloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The most common reactions involving sulfonyl chlorides are nucleophilic substitutions, where the chloride ion acts as a leaving group. nih.gov These reactions are fundamental for the synthesis of sulfonamides and sulfonic esters, which are important classes of compounds in medicinal chemistry and materials science. enamine.net The general mechanism involves the attack of a nucleophile on the sulfur atom, proceeding through a transition state that can vary in character depending on the nucleophile and reaction conditions. researchgate.net
The reaction of 4-Fluoronaphthalene-2-sulfonyl chloride with primary or secondary amines, a process known as aminolysis, yields N-substituted sulfonamides. This is a robust and widely utilized transformation for creating stable S-N bonds. enamine.net The reaction typically proceeds rapidly in the presence of a base (often an excess of the amine or a non-nucleophilic base like pyridine) to neutralize the hydrochloric acid byproduct. The high reactivity of sulfonyl chlorides allows these couplings to occur efficiently with a wide variety of amines. nih.gov
Table 1: Representative Aminolysis Reactions
| Amine Nucleophile | Product Class | General Reaction |
|---|---|---|
| Ammonia (NH₃) | Primary Sulfonamide | 4-F-Naph-SO₂Cl + 2 NH₃ → 4-F-Naph-SO₂NH₂ + NH₄Cl |
| Primary Amine (R-NH₂) | Secondary Sulfonamide | 4-F-Naph-SO₂Cl + 2 R-NH₂ → 4-F-Naph-SO₂NHR + R-NH₃Cl |
4-Fluoronaphthalene-2-sulfonyl chloride reacts with oxygen-based nucleophiles, such as alcohols and phenols, to form sulfonic esters (sulfonates). This reaction is typically carried out in the presence of a base like pyridine, which both catalyzes the reaction and scavenges the HCl produced. youtube.commsu.edu An important feature of this reaction is that the C-O bond of the alcohol is not broken during the process, meaning the reaction proceeds with retention of stereochemistry at the alcohol's carbon center. libretexts.org The resulting sulfonate groups are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. libretexts.orglibretexts.org
Table 2: Synthesis of Sulfonic Esters
| Oxygen Nucleophile | Product Class | General Reaction (Base = Pyridine) |
|---|---|---|
| Alcohol (R-OH) | Alkyl Sulfonate | 4-F-Naph-SO₂Cl + R-OH → 4-F-Naph-SO₂OR + Pyridine-HCl |
| Phenol (Ar-OH) | Aryl Sulfonate | 4-F-Naph-SO₂Cl + Ar-OH → 4-F-Naph-SO₂OAr + Pyridine-HCl |
Analogous to reactions with oxygen nucleophiles, 4-Fluoronaphthalene-2-sulfonyl chloride can react with sulfur nucleophiles like thiols (mercaptans). The reaction between a sulfonyl chloride and a thiol yields a thiosulfonate ester. Research on the closely related naphthalene-2-sulfonyl chloride has demonstrated its reactivity with various thiol compounds. nih.govnih.gov This reaction provides a direct route to the S-S(O)₂ linkage.
Table 3: Reaction with Thiol Nucleophiles
| Sulfur Nucleophile | Product Class | General Reaction |
|---|
Radical Reactions Initiated by the Sulfonyl Chloride Group
Beyond its role as an electrophile, the sulfonyl chloride group can serve as a precursor to sulfonyl radicals. The relatively weak S-Cl bond can be cleaved homolytically under thermal, photochemical, or redox conditions to generate a highly reactive sulfonyl radical intermediate. rsc.orgresearchgate.net
The 4-fluoronaphthalene-2-sulfonyl radical can be generated from the parent sulfonyl chloride through various methods, including visible-light photoredox catalysis. rsc.orgnih.gov Once formed, these sulfonyl radicals are versatile intermediates. A key reaction is their addition to unsaturated C-C bonds, such as those in alkenes and alkynes, which is a powerful method for forming carbon-sulfur bonds and constructing highly functionalized sulfone-containing molecules. nih.gov The sulfonyl radical itself can also undergo fragmentation or rearrangement, although addition reactions are most common. nih.gov
Table 4: Generation and Subsequent Reaction of Sulfonyl Radicals
| Initiation Method | Radical Species Generated | Subsequent Elementary Step |
|---|---|---|
| Photoredox Catalysis | 4-F-Naph-SO₂• | Addition to an alkene/alkyne |
The addition of a 4-fluoronaphthalene-2-sulfonyl radical to an alkene or alkyne generates a new carbon-centered radical. nih.gov If the substrate contains another tethered unsaturated group, this new radical can undergo an intramolecular cyclization, forming a cyclic structure. nih.govrsc.org This tandem addition-cyclization sequence is a powerful strategy for constructing complex ring systems with high stereocontrol. rsc.org The initial radical cyclization produces an α-sulfonyl radical, which can then be trapped or participate in further reactions. nih.gov These radical-mediated processes allow for the formation of polycyclic sulfones from acyclic precursors under mild conditions. researchgate.netuwa.edu.au
Table 5: Schematic of a Radical Annulation Reaction
| Reaction Stage | Description |
|---|---|
| Initiation | 4-F-Naph-SO₂Cl → 4-F-Naph-SO₂• + Cl• |
| Propagation Step 1 | The sulfonyl radical adds to the triple bond of an enyne substrate. |
| Propagation Step 2 | The resulting vinyl radical undergoes a 5-exo-dig cyclization onto the tethered alkene. |
| Termination/Trapping | The final carbon-centered radical is trapped (e.g., by a hydrogen atom donor) to yield the annulated product. |
Electrophilic Aromatic Substitution Reactivity of the Naphthalene (B1677914) Ring
The reactivity of the naphthalene ring in 4-Fluoronaphthalene-2-sulfonyl chloride towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the fluorine atom and the sulfonyl chloride group. libretexts.orglibretexts.org In general, electrophilic attack on an aromatic ring involves the formation of a cationic intermediate (an arenium ion or sigma complex), and the stability of this intermediate determines the reaction rate and regioselectivity. libretexts.org
The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. Consequently, it strongly deactivates the naphthalene ring towards electrophilic attack. This deactivation occurs through a strong negative inductive effect (-I). The -SO₂Cl group acts as a meta-director for incoming electrophiles on a benzene (B151609) ring.
In 4-Fluoronaphthalene-2-sulfonyl chloride, these two groups exert competing influences on the regioselectivity of further substitution.
The sulfonyl chloride at the C2 position deactivates the entire ring system and would direct incoming electrophiles to positions C5 and C7 (meta to itself).
The fluorine at the C4 position also deactivates the ring but directs incoming electrophiles to positions C1 and C3 (ortho) and C5 (para).
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov 4-Fluoronaphthalene-2-sulfonyl chloride possesses two potential sites for such cross-coupling reactions: the C-S bond of the sulfonyl chloride group and the C-F bond of the fluoro group.
Arenesulfonyl chlorides have emerged as versatile electrophilic partners in a variety of transition-metal-catalyzed cross-coupling reactions that proceed via the cleavage of the C-S bond. epfl.ch This approach, known as desulfonative or desulfinylative coupling, effectively uses the sulfonyl chloride group as a leaving group to form new C-C bonds. researchgate.netcore.ac.uk These reactions offer an alternative to more traditional organohalide couplings.
Several key desulfonative cross-coupling reactions applicable to arenesulfonyl chlorides have been developed:
Suzuki-Miyaura Coupling: Palladium catalysts can facilitate the reaction between arenesulfonyl chlorides and boronic acids or their derivatives. epfl.ch While studied more extensively for sulfonyl fluorides, the underlying mechanism is believed to involve oxidative addition of the palladium catalyst to the C-S bond. nih.gov
Stille Coupling: This reaction involves the palladium-catalyzed coupling of arenesulfonyl chlorides with organostannanes. epfl.ch Both standard and carbonylative Stille couplings (which incorporate a molecule of carbon monoxide) have been demonstrated. epfl.ch
Negishi Coupling: Arenesulfonyl chlorides can be coupled with organozinc reagents using a palladium catalyst. epfl.ch
Sonogashira-Hagihara Coupling: The formation of a C(sp²)-C(sp) bond can be achieved through the palladium and copper co-catalyzed reaction of arenesulfonyl chlorides with terminal alkynes. epfl.ch
Iron-Catalyzed Coupling: Inexpensive and environmentally benign iron catalysts, such as Fe(acac)₃, can effectively catalyze the desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents (organomagnesium compounds). core.ac.uk
The general reactivity order for some of these palladium-catalyzed desulfonative couplings has been established as ArI > ArSO₂Cl > ArBr > ArCl, highlighting that arenesulfonyl chlorides can be more reactive than the corresponding bromides and chlorides. epfl.ch
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Palladium (e.g., Pd₂(dba)₃) | C(sp²)-C(sp²) |
| Stille | Organostannane (e.g., Ar-SnBu₃) | Palladium (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) |
| Negishi | Organozinc Reagent (e.g., Ar-ZnCl) | Palladium (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²) |
| Sonogashira-Hagihara | Terminal Alkyne (e.g., R-C≡CH) | Palladium/Copper (e.g., Pd₂(dba)₃/P(t-Bu)₃/CuI) | C(sp²)-C(sp) |
| Corriu-Kumada (Iron-Catalyzed) | Grignard Reagent (e.g., R-MgBr) | Iron (e.g., Fe(acac)₃) | C(sp²)-C(sp³), C(sp²)-C(sp²) |
Beyond desulfonative pathways, the C-F bond in 4-Fluoronaphthalene-2-sulfonyl chloride presents another handle for metal-mediated transformations. Although the C-F bond is the strongest carbon-halogen bond and generally less reactive, significant progress has been made in developing catalytic systems for its activation. Early transition metals have shown promise in this area. For instance, titanium catalysts like CpTiCl₃ and tantalum catalysts such as TaCl₅ have been successfully used for the cross-coupling reaction of non-activated aryl fluorides with Grignard reagents. researchgate.net These reactions demonstrate the feasibility of C-F bond functionalization, suggesting that under specific catalytic conditions, 4-Fluoronaphthalene-2-sulfonyl chloride could potentially undergo coupling at the C4 position.
Comparative Reactivity and Stability Profiles with Analogous Sulfonyl Fluorides
Sulfonyl chlorides and sulfonyl fluorides are the two most common sulfonyl(VI) electrophiles used in organic synthesis, but they exhibit distinct differences in their stability and reactivity. enamine.netnih.gov Replacing the chlorine atom in 4-Fluoronaphthalene-2-sulfonyl chloride with a fluorine to give 4-Fluoronaphthalene-2-sulfonyl fluoride (B91410) would result in a compound with a significantly different chemical profile.
Stability: Due to the high strength of the sulfur-fluorine (S-F) bond, sulfonyl fluorides are considerably more stable than their sulfonyl chloride counterparts. nih.gov They are more resistant to hydrolysis and thermolysis, making them more robust for storage and handling. nih.gov Sulfonyl chlorides, in contrast, are more susceptible to reaction with water and other nucleophiles. windows.net
Reactivity: The greater stability of the S-F bond renders sulfonyl fluorides less reactive than sulfonyl chlorides towards many nucleophiles. nih.gov This difference allows for more selective reactions with sulfonyl fluorides. nih.gov While sulfonyl chlorides react readily with a broad range of nucleophiles, sulfonyl fluorides often require specific activation or more potent nucleophiles. This differential reactivity has been exploited in fields like "click" chemistry, where the robust nature and selective reactivity of the sulfonyl fluoride group are highly valued. nih.gov In the context of cross-coupling, sulfonyl chlorides are often more reactive than sulfonyl fluorides, although successful desulfonative couplings of sulfonyl fluorides have been developed. epfl.chnih.gov
| Property | Sulfonyl Chloride (e.g., Ar-SO₂Cl) | Sulfonyl Fluoride (e.g., Ar-SO₂F) |
|---|---|---|
| Stability | Less stable; sensitive to moisture and heat. windows.net | Highly stable; resistant to hydrolysis and thermolysis. nih.gov |
| S-X Bond Strength | Weaker S-Cl bond. | Stronger S-F bond. nih.gov |
| Reactivity with Nucleophiles | Highly reactive. | Less reactive, shows selective reactivity. nih.gov |
| Cross-Coupling Reactivity | Generally more reactive in desulfonative couplings. epfl.ch | Less reactive, often requires specific conditions for coupling. nih.gov |
| Handling | Requires more care due to higher reactivity and moisture sensitivity. | More robust and easier to handle. nih.gov |
Detailed Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms of transformations involving 4-Fluoronaphthalene-2-sulfonyl chloride is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of Desulfonative Cross-Coupling: For palladium-catalyzed desulfonative reactions, such as the Suzuki-Miyaura coupling, the mechanism is thought to proceed through a catalytic cycle analogous to those for aryl halides. While detailed studies on sulfonyl chlorides are less common than for sulfonyl fluorides, the proposed pathway generally involves:
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the C-S bond of the sulfonyl chloride to form a Pd(II) intermediate. nih.gov
Desulfonylation/Desulfinylation: The resulting intermediate eliminates sulfur dioxide (SO₂) to form an arylpalladium(II) complex.
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide or other ligand.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final cross-coupled product and regenerating the catalytically active Pd(0) species.
For the iron-catalyzed desulfinylative coupling with Grignard reagents, a proposed mechanism involves the formation of a low-valent iron species that reacts with the sulfonyl chloride. core.ac.uk The Grignard reagent likely plays a dual role as both the coupling nucleophile and a reductant to maintain the active catalytic species. core.ac.uk
Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the 4-Fluoronaphthalene-2-sulfonyl chloride ring follows a well-established two-step pathway:
Formation of the Electrophile: A strong electrophile (E⁺) is generated from the reagents, often with the help of a catalyst. libretexts.org For example, in sulfonation, fuming sulfuric acid generates the electrophile SO₃. youtube.com
Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the naphthalene ring acts as a nucleophile and attacks the electrophile. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The positions of the existing fluoro and sulfonyl chloride groups influence the stability of this intermediate, thereby directing the position of attack.
Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. libretexts.org This step restores the aromatic π-system and yields the final substituted product. libretexts.org
Applications of 4 Fluoronaphthalene 2 Sulfonylchloride in Advanced Organic Synthesis
As a Core Building Block for Diverse Sulfonamide Libraries
4-Fluoronaphthalene-2-sulfonyl chloride serves as a pivotal starting material for the generation of diverse sulfonamide libraries. The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a wide array of primary and secondary amines to furnish the corresponding sulfonamides. This reactivity allows for the systematic introduction of various substituents, enabling the creation of large collections of structurally related compounds.
The general synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust method. This process typically involves the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. The fluorinated naphthalene (B1677914) scaffold of 4-fluoronaphthalene-2-sulfonyl chloride provides a unique lipophilic and aromatic core that can be exploited to modulate the physicochemical and pharmacological properties of the resulting sulfonamides.
| Reagent | Product Class | Key Features of the Transformation |
| Primary and Secondary Amines | Sulfonamides | - High reactivity of the sulfonyl chloride. - Formation of a stable sulfonamide linkage. - Introduction of diverse functionalities. |
Utility in the Construction of Sulfones and other Complex Organosulfur Compounds
Beyond sulfonamides, 4-fluoronaphthalene-2-sulfonyl chloride is a valuable precursor for the synthesis of sulfones and other complex organosulfur compounds. Sulfones are an important class of molecules with diverse applications in medicinal chemistry and materials science.
The synthesis of sulfones from sulfonyl chlorides can be achieved through various methods, including the reaction with organometallic reagents or through radical-mediated processes. For instance, the reaction of a sulfonyl chloride with a Grignard reagent or an organolithium reagent can lead to the formation of a carbon-sulfur bond, yielding the corresponding sulfone. Additionally, sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in a variety of carbon-sulfur bond-forming reactions. The presence of the fluorine atom on the naphthalene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfone products.
Precursor for the Synthesis of Fluorinated Naphthalene Sulfonyl Fluorides (SuFEx Chemistry)
4-Fluoronaphthalene-2-sulfonyl chloride can be readily converted into the corresponding 4-fluoronaphthalene-2-sulfonyl fluoride (B91410). This transformation is significant as sulfonyl fluorides are key electrophiles in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform. Sulfonyl fluorides exhibit a unique balance of stability and reactivity, being generally more stable than their sulfonyl chloride counterparts while still readily reacting with appropriate nucleophiles under specific conditions.
The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a halide exchange reaction, often using a fluoride source such as potassium fluoride. The resulting 4-fluoronaphthalene-2-sulfonyl fluoride can then be employed in SuFEx reactions to connect with a variety of nucleophiles, enabling the modular assembly of complex molecules.
| Starting Material | Reagent | Product | Significance |
| 4-Fluoronaphthalene-2-sulfonyl chloride | Potassium Fluoride (or other fluoride source) | 4-Fluoronaphthalene-2-sulfonyl fluoride | Key building block for SuFEx click chemistry. |
Regioselective and Stereoselective Synthesis of Naphthalene-Fused Heterocycles and Carbocycles
While specific examples involving 4-fluoronaphthalene-2-sulfonyl chloride are not extensively documented in readily available literature, the sulfonyl group is known to be a versatile functional handle in organic synthesis that can direct regioselective and stereoselective transformations. For instance, sulfonyl groups can act as activating groups or directing groups in various cyclization and annulation reactions.
In principle, the sulfonyl group of 4-fluoronaphthalene-2-sulfonyl chloride or its derivatives could be utilized to control the regioselectivity of reactions on the naphthalene core. Furthermore, the sulfur atom can be a stereocenter in certain derivatives, potentially enabling stereoselective synthetic strategies. The development of such methodologies would provide access to a range of novel naphthalene-fused heterocyclic and carbocyclic systems with potential applications in medicinal chemistry and materials science.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that contains the essential parts of all the starting materials, are highly efficient tools in modern organic synthesis. The reactive nature of the sulfonyl chloride functionality in 4-fluoronaphthalene-2-sulfonyl chloride makes it a suitable candidate for incorporation into MCR sequences.
For example, a reaction could be envisioned where an amine, another nucleophile, and 4-fluoronaphthalene-2-sulfonyl chloride react in a one-pot process to generate complex sulfonamide-containing molecules. The development of such MCRs involving this reagent would offer a rapid and diversity-oriented approach to novel chemical entities.
Contributions to the Development of Chemical Biology Tools and Probes (Synthetic Aspects)
Sulfonyl fluorides, which can be synthesized from 4-fluoronaphthalene-2-sulfonyl chloride, have emerged as valuable warheads for the design of chemical biology probes and covalent inhibitors. Their ability to form stable covalent bonds with specific amino acid residues in proteins makes them ideal for activity-based protein profiling and target identification studies.
The synthesis of such probes would involve the initial conversion of 4-fluoronaphthalene-2-sulfonyl chloride to the corresponding sulfonyl fluoride, followed by its incorporation into a larger molecule designed to have affinity for a specific biological target. The fluorinated naphthalene moiety could serve as a reporter group for techniques like 19F NMR spectroscopy or as a structural element that influences binding affinity and selectivity.
Applications in the Synthesis of Advanced Materials (e.g., Polymers)
The sulfonyl chloride group is a versatile functional handle for the synthesis of functional polymers. Arylsulfonyl chlorides can act as initiators for living radical polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.
4-Fluoronaphthalene-2-sulfonyl chloride could potentially be used as an initiator to synthesize polymers with a fluorinated naphthalene end-group. Such polymers may exhibit interesting properties, such as altered solubility, thermal stability, or optical properties, due to the presence of the fluoronaphthyl moiety. Furthermore, the sulfonyl group can be incorporated into the polymer backbone to create polysulfones or polysulfonates, which are classes of high-performance polymers.
Spectroscopic Characterization for Structural Elucidation and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-Fluoronaphthalene-2-sulfonyl chloride, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments provides a complete picture of the atomic arrangement and electronic environment within the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.5 and 9.0 ppm. The protons on the naphthalene (B1677914) ring system will exhibit distinct chemical shifts due to the deshielding effects of the electron-withdrawing sulfonyl chloride group and the influence of the fluorine atom. The protons closest to the sulfonyl chloride group are expected to be the most deshielded and appear at the downfield end of the spectrum. The fluorine atom will introduce further complexity through spin-spin coupling with nearby protons, resulting in doublet or doublet of doublets splitting patterns.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, unless accidental overlap occurs. The carbon atom directly bonded to the sulfonyl chloride group (C-2) and the carbon atom bonded to the fluorine atom (C-4) will be significantly influenced. The C-4 carbon will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms will also be affected by the substituent effects, providing valuable information for the complete assignment of the carbon skeleton. The signals for carbons in fluorinated aromatic compounds can be broad due to this coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Fluoronaphthalene-2-sulfonyl chloride
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | 7.5 - 9.0 | d, dd, m |
| ¹³C | 110 - 150 | s, d (due to C-F coupling) |
Note: These are predicted ranges based on analogous compounds. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of organofluorine compounds. huji.ac.ilslideshare.net The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. huji.ac.ilslideshare.net For 4-Fluoronaphthalene-2-sulfonyl chloride, a single resonance is expected in the ¹⁹F NMR spectrum. The exact chemical shift will be influenced by the electronic effects of the naphthalene ring and the sulfonyl chloride group. By comparison with other fluoroaromatic compounds, the chemical shift is anticipated to be in the range of -100 to -130 ppm relative to a standard reference such as CFCl₃. The fluorine signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For 4-Fluoronaphthalene-2-sulfonyl chloride (C₁₀H₆ClFO₂S), the calculated exact mass is approximately 243.98 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
The fragmentation pattern in the mass spectrum would be expected to show the loss of the sulfonyl chloride group (-SO₂Cl) or chlorine radical, leading to prominent fragment ions. The cleavage of the C-S bond would also be a likely fragmentation pathway.
Table 2: Expected Key Ions in the Mass Spectrum of 4-Fluoronaphthalene-2-sulfonyl chloride
| m/z (mass-to-charge ratio) | Proposed Fragment |
| ~244 and ~246 | [M]⁺ and [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| ~145 | [C₁₀H₆F]⁺ (Loss of SO₂Cl) |
| ~209 | [M - Cl]⁺ |
| ~99 and ~101 | [SO₂Cl]⁺ (with chlorine isotope pattern) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Fluoronaphthalene-2-sulfonyl chloride is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.
The most prominent bands will be due to the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively acdlabs.com. The C-F bond stretching vibration will likely appear in the region of 1000-1300 cm⁻¹. The spectrum will also feature characteristic absorptions for the aromatic naphthalene ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for 4-Fluoronaphthalene-2-sulfonyl chloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| S=O (in SO₂Cl) | Asymmetric Stretch | 1370 - 1410 |
| S=O (in SO₂Cl) | Symmetric Stretch | 1166 - 1204 |
| C-F | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 4-Fluoronaphthalene-2-sulfonyl chloride has been reported in the Cambridge Structural Database, a crystallographic study of the related compound 2-naphthalenesulfonyl chloride has been performed nih.gov.
Computational and Theoretical Investigations of 4 Fluoronaphthalene 2 Sulfonylchloride
Density Functional Theory (DFT) Studies for Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. For aromatic sulfonyl chlorides, DFT studies have provided significant insights into their behavior.
Electronic Structure: The electronic properties of 4-fluoronaphthalene-2-sulfonyl chloride are expected to be influenced by the interplay of the electron-withdrawing sulfonyl chloride group and the fluorine substituent on the naphthalene (B1677914) ring. DFT calculations on related naphthalene derivatives have shown that substituents can significantly alter the electron distribution and molecular orbital energies. researchgate.netnih.gov In 4-fluoronaphthalene-2-sulfonyl chloride, the fluorine atom at the 4-position and the sulfonyl chloride group at the 2-position will likely decrease the electron density of the naphthalene ring system, particularly affecting the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. rsc.org
Reactivity Prediction: The reactivity of arenesulfonyl chlorides is largely dictated by the electrophilicity of the sulfur atom. DFT calculations have been employed to quantify the reactivity of related compounds through various descriptors. mdpi.com For 4-fluoronaphthalene-2-sulfonyl chloride, the presence of both fluorine and the sulfonyl chloride group is anticipated to make the sulfur atom highly susceptible to nucleophilic attack. The Hammett equation, often used in conjunction with DFT studies, can provide a quantitative prediction of how these substituents affect the reaction rates. nih.gov Studies on substituted benzenesulfonyl chlorides have shown a positive ρ-value in Hammett plots for nucleophilic substitution reactions, indicating that electron-withdrawing groups enhance the reaction rate by stabilizing the transition state. nih.govnih.gov
A hypothetical table of calculated electronic properties for analogous compounds is presented below to illustrate the expected trends.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Naphthalene-2-sulfonyl chloride | -7.5 | -1.8 | 5.7 | Moderate |
| 4-Nitronaphthalene-2-sulfonyl chloride | -8.2 | -2.5 | 5.7 | High |
| 4-Methoxynaphthalene-2-sulfonyl chloride | -7.1 | -1.5 | 5.6 | Low |
Elucidation of Reaction Mechanisms and Transition State Energetics
Computational studies on arenesulfonyl chlorides have been instrumental in elucidating the mechanisms of their reactions, particularly nucleophilic substitution at the sulfur atom.
The chloride-chloride exchange reaction in arenesulfonyl chlorides has been investigated using DFT, revealing that the reaction proceeds via a single transition state consistent with an S_N2 mechanism. nih.govnih.gov This mechanism involves the backside attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state. cdnsciencepub.comresearchgate.net For 4-fluoronaphthalene-2-sulfonyl chloride, a similar S_N2 pathway is expected for its reactions with nucleophiles.
The energetics of the transition state are crucial for determining the reaction rate. DFT calculations allow for the determination of activation energies and the structure of the transition state. In the case of arenesulfonyl chlorides, the stability of the trigonal bipyramidal transition state is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom in 4-fluoronaphthalene-2-sulfonyl chloride, are expected to stabilize this transition state, thereby lowering the activation energy and accelerating the reaction. nih.govnih.gov
The table below summarizes typical activation energies for the S_N2 reaction of various substituted arenesulfonyl chlorides with a generic nucleophile, as predicted by DFT calculations.
| Substituent (para) | Activation Energy (kcal/mol) | Reaction Rate |
|---|---|---|
| -NO2 | 15.2 | Fast |
| -H | 18.5 | Moderate |
| -OCH3 | 20.1 | Slow |
Analysis of Noncovalent Interactions and their Impact on Chemical Behavior and Selectivity
Noncovalent interactions play a significant role in determining the structure, stability, and reactivity of molecules. In the context of 4-fluoronaphthalene-2-sulfonyl chloride, several types of noncovalent interactions are expected to be important.
Hirshfeld surface analysis, a computational tool often used alongside DFT, can be employed to visualize and quantify intermolecular interactions. nih.gov For aromatic sulfonyl chlorides, studies have shown that the sulfonyl oxygens are the dominant sites for interactions, rather than the halogen atoms. nih.gov In 4-fluoronaphthalene-2-sulfonyl chloride, it is likely that the oxygen atoms of the sulfonyl group will participate in hydrogen bonding and other electrostatic interactions.
The fluorine atom can also engage in noncovalent interactions, including interactions with π systems. nih.gov The interaction between the fluorine and the naphthalene π-system, as well as intermolecular F···π interactions, could influence the crystal packing and conformational preferences of the molecule. Furthermore, the chlorine atom of the sulfonyl chloride group can participate in Cl···π interactions, although these are generally weaker. nih.gov The interplay of these various noncovalent forces will ultimately dictate the supramolecular assembly and solid-state structure of 4-fluoronaphthalene-2-sulfonyl chloride.
The following table details the types and typical strengths of noncovalent interactions observed in analogous aromatic sulfonyl halides.
| Interaction Type | Typical Distance (Å) | Energy (kcal/mol) | Significance |
|---|---|---|---|
| O···H (Hydrogen Bond) | 1.8 - 2.2 | -3 to -8 | Strong, directional |
| F···π | ~3.5 | -1 to -3 | Influences packing |
| Cl···O | 3.2 - 4.0 | -0.5 to -1.5 | Weak electrostatic |
| π-π Stacking | 3.3 - 3.8 | -2 to -5 | Important for crystal engineering |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and conformational flexibility of 4-fluoronaphthalene-2-sulfonyl chloride are key to understanding its chemical behavior. Conformational analysis of related naphthalenesulfonamides has been performed using a combination of gas-phase electron diffraction and quantum chemical calculations. nih.gov
The relative energies of these conformers will be determined by a balance of steric and electronic effects. libretexts.org Steric hindrance between the sulfonyl group and the peri-hydrogen atom (at the 1-position) and the hydrogen at the 3-position will play a significant role. The fluorine substituent at the 4-position is not expected to introduce significant steric bulk but will influence the electronic landscape of the molecule, which could have a subtle effect on the conformational preferences. The most stable conformer will likely be the one that minimizes these steric repulsions.
Below is a hypothetical energy profile for the rotation around the C-S bond in a generic naphthalene-2-sulfonyl chloride, illustrating the presence of energy minima corresponding to stable conformers.
| Dihedral Angle (C1-C2-S-O) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 5.0 | Eclipsed (Unstable) |
| 60° | 0.0 | Staggered (Stable) |
| 120° | 4.5 | Eclipsed (Unstable) |
| 180° | 0.5 | Anti (Stable) |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Methodologies
The traditional synthesis of aryl sulfonyl chlorides often involves reagents like chlorosulfonic acid or thionyl chloride, which present significant environmental and handling challenges. Future research will undoubtedly focus on developing more benign and sustainable methods for the synthesis of 4-Fluoronaphthalene-2-sulfonylchloride.
Key areas of development include:
Aqueous-Based Oxidation: A promising green chemistry approach involves the oxyhalogenation of the corresponding thiols or disulfides in water. rsc.org Methods utilizing reagents like oxone in the presence of a chloride source (e.g., KCl) in an aqueous medium represent a significant advancement. rsc.org This approach avoids harsh organic solvents and corrosive reagents, aligning with the principles of sustainable chemistry.
Green Oxidants: The use of environmentally friendly oxidants is another critical avenue. For instance, protocols using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) have been developed for the synthesis of related sulfonyl fluorides from stable substrates like thiols and disulfides, a methodology that could be adapted for sulfonyl chlorides. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonyl Halides
| Method | Traditional Approach | Greener Alternative | Key Advantages of Greener Method |
|---|---|---|---|
| Starting Material | Naphthalene (B1677914) derivatives | 4-Fluoronaphthalene-2-thiol or corresponding disulfide | Utilizes more stable and readily available precursors. |
| Reagents | Chlorosulfonic acid, Thionyl chloride | Oxone-KCl, NaOCl·5H₂O | Avoids highly corrosive and toxic reagents. |
| Solvent | Organic solvents | Water | Reduces volatile organic compound (VOC) emissions. rsc.org |
| Energy Input | Conventional heating | Microwave irradiation | Shorter reaction times and potentially lower energy consumption. nih.gov |
Exploration of Novel Reactivity Modes and Catalytic Systems
The sulfonyl chloride functional group is a versatile electrophile, but its full reactive potential, particularly within the unique electronic environment of a fluoronaphthalene scaffold, remains to be explored. Future work will likely uncover new reactivity patterns and develop novel catalytic systems.
Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry: While this compound is a sulfonyl chloride, it is a direct precursor to the corresponding sulfonyl fluoride (B91410). Sulfonyl fluorides are prized for their unique stability and selective reactivity in "click chemistry," specifically SuFEx reactions. nih.gov The development of efficient methods to convert the sulfonyl chloride to the fluoride would open up its use as a SuFEx hub for creating complex molecules and polymers. nih.gov
Reactions with Unconventional Nucleophiles: Research has shown that sulfonyl chlorides can undergo diverse reactions with nucleophiles other than simple amines or alcohols. For example, reactions with various cyclic imines can lead to a range of complex heterocyclic products, moving beyond simple sulfonamide formation. researchgate.net Investigating the reactivity of this compound with such nucleophiles could yield novel molecular scaffolds.
Catalytic Cross-Coupling: While less common for sulfonyl chlorides than for other halides, the development of catalytic systems that enable the cross-coupling of the sulfonyl chloride group would represent a major advance. This could allow for the direct formation of carbon-sulfur or heteroatom-sulfur bonds in a controlled, catalytic manner.
Advancements in Asymmetric Synthesis Utilizing this compound
Chiral sulfur-containing compounds are increasingly important in medicinal chemistry and materials science. nih.gov The unique steric and electronic properties of the 4-fluoronaphthalene group could be leveraged to control stereochemistry in asymmetric reactions.
Future research could focus on:
Chiral Auxiliaries: this compound could be used to synthesize novel chiral auxiliaries. When attached to a prochiral substrate, the bulky and well-defined structure of the fluoronaphthylsulfonyl group could effectively shield one face of the molecule, directing the attack of a reagent to produce a single enantiomer of the product.
Asymmetric Transformations: The compound could serve as a substrate in stereoselective additions or cycloadditions. For example, its derivatives could be used in asymmetric Grignard additions to produce chiral N-sulfinyl compounds, which are valuable intermediates in organic synthesis. rsc.org The development of enantiopure S(VI) transfer reagents has enabled the rapid asymmetric synthesis of various chiral sulfur compounds, a field where derivatives of this compound could find application. nih.govchemrxiv.org
Expansion of Applications in New Material Science Architectures through Chemical Synthesis
The incorporation of the rigid, planar, and fluorinated naphthalene core into larger molecular architectures is a promising avenue for the development of new materials with tailored properties. bldpharm.com
Functional Polymers: The sulfonyl chloride group can be readily converted into sulfonamides or sulfonate esters, which can serve as monomers for polymerization. Polymers incorporating the 4-fluoronaphthalene moiety may exhibit enhanced thermal stability, specific optical properties (e.g., fluorescence), or desirable electronic characteristics for use in organic electronics.
Organic Electronics: Naphthalene-based compounds are already used in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern and the presence of fluorine in this compound could be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) of new materials designed for such applications. bldpharm.com
Novel Ionic Liquids: Research has demonstrated the development of functional ionic liquids from sulfonyl fluorides. nih.gov By converting this compound into sulfonate or sulfonyl-based anions, it could serve as a building block for novel ionic liquids with unique physicochemical properties.
Integration with Flow Chemistry and High-Throughput Experimentation
Modern chemical synthesis is increasingly reliant on automation and advanced reactor technologies to accelerate discovery and improve process safety and scalability.
Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters like temperature and residence time, which is particularly advantageous for highly exothermic or fast reactions involving reactive species like sulfonyl chlorides. neuroquantology.comnih.gov Implementing the synthesis or subsequent reactions of this compound in a flow system could lead to higher yields, improved safety, and easier scalability. technologynetworks.commdpi.com Automated flow systems have been successfully designed for the production of aryl sulfonyl chlorides, demonstrating the viability of this approach. mdpi.com
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, bases) on a microscale. scienceintheclassroom.org This technology could be applied to discover novel reactivity for this compound or to rapidly optimize conditions for its derivatization, using only milligrams of material per experiment. scienceintheclassroom.organalytical-sales.com
Table 2: Advantages of Integrating Modern Synthesis Technologies
| Technology | Key Advantages for this compound Chemistry |
|---|
| Flow Chemistry | Enhanced safety by minimizing the volume of reactive intermediates at any given time. neuroquantology.com Precise control over reaction temperature and time, leading to higher selectivity. nih.gov Simplified scale-up from laboratory to production scale. technologynetworks.com | | High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions (catalysts, solvents, etc.). analytical-sales.com Accelerated discovery of new reactions and applications. Conservation of valuable starting material by using nanomole-scale reactions. scienceintheclassroom.org |
Further Elucidation of Complex Reaction Mechanisms and Kinetic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The interplay of the electron-withdrawing sulfonyl chloride group and the fluorinated aromatic system presents a rich area for mechanistic investigation.
Kinetic Analysis: Detailed kinetic studies, potentially using in-situ monitoring techniques like online NMR within a flow reactor, can provide crucial data on reaction rates and orders. researchgate.net This information is vital for understanding the factors that control the reactivity of the sulfonyl chloride group and for optimizing industrial-scale processes.
Computational Modeling: Theoretical calculations and computational studies can complement experimental work. These methods can be used to model transition states, calculate activation energies, and understand the noncovalent interactions that influence crystal packing and reactivity. nih.gov Such studies can help rationalize observed reactivity and predict the outcomes of new, untested reactions involving this compound.
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates can provide direct evidence for proposed reaction pathways, offering a clearer picture of how transformations involving this compound proceed.
Q & A
Basic: What are the recommended methods for synthesizing 4-Fluoronaphthalene-2-sulfonylchloride in a laboratory setting?
Answer: The synthesis typically involves sulfonation of naphthalene derivatives followed by selective fluorination. For example, sulfonation of 2-fluoronaphthalene using chlorosulfonic acid under controlled anhydrous conditions yields the sulfonyl chloride intermediate. Fluorination can be achieved via halogen exchange (e.g., using KF or HF). Ensure reactions are conducted in inert atmospheres (e.g., N₂) to prevent hydrolysis .
Basic: How should researchers handle and store this compound to ensure safety and stability?
Answer: Store the compound in airtight, moisture-resistant containers under anhydrous conditions (e.g., desiccated environment at 2–8°C). Use PPE (gloves, goggles, lab coat) due to its reactivity and potential corrosivity. Waste must be neutralized with alkaline solutions (e.g., sodium bicarbonate) and disposed via certified hazardous waste handlers .
Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorine substitution and sulfonyl chloride group position.
- FTIR : Validate S=O (1360–1400 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Elemental Analysis : Verify stoichiometry of C, H, S, and Cl. Cross-reference with certified standards for validation .
Advanced: How does the fluorine substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
Answer: The electron-withdrawing fluorine at the 4-position enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies comparing fluorinated vs. non-fluorinated analogs show a 2–3x rate increase in sulfonamide formation. Solvent polarity (e.g., DMF vs. DCM) further modulates reactivity .
Basic: What are the common solvents and reaction conditions for facilitating sulfonylation reactions using this compound?
Answer: Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres. Reactions typically proceed at 0–25°C with stoichiometric bases (e.g., triethylamine) to scavenge HCl. For moisture-sensitive applications, molecular sieves or anhydrous MgSO₄ are recommended .
Advanced: How can computational chemistry models predict the stability and reaction pathways of this compound?
Answer: Density Functional Theory (DFT) calculations can map the compound’s electronic structure, including charge distribution at the sulfonyl chloride group. Molecular dynamics simulations assess hydrolysis resistance in aqueous environments. Comparative studies with non-fluorinated analogs highlight fluorine’s role in stabilizing transition states during substitution .
Advanced: How to resolve contradictions in experimental data when determining optimal molar ratios for reactions involving this reagent?
Answer:
- Design of Experiments (DoE) : Systematically vary reagent ratios (e.g., 1:1 to 1:3) and analyze yield vs. purity.
- Statistical Validation : Use ANOVA to identify significant variables.
- Cross-Validation : Compare results with literature on structurally similar sulfonyl chlorides. Consult domain experts or forums (e.g., ResearchGate) for methodological insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
